Phenol;prop-1-en-2-ylbenzene;styrene
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Overview
Description
Phenol;prop-1-en-2-ylbenzene;styrene is a compound that combines the structural elements of phenol, prop-1-en-2-ylbenzene, and styrene. Phenol is an aromatic compound with a hydroxyl group attached to a benzene ring, known for its antiseptic properties. Prop-1-en-2-ylbenzene, also known as allylbenzene, is an organic compound with a benzene ring substituted with an allyl group. Styrene is a derivative of benzene with a vinyl group attached, widely used in the production of polymers and plastics.
Preparation Methods
Synthetic Routes and Reaction Conditions
From Benzene Sulphonic Acid: Sodium phenoxide is produced by fusing the sodium salt of benzene sulphonic acid with sodium hydroxide at 573 – 623 K.
From Diazonium Salts: Phenol can be prepared by warming benzene diazonium chloride solution with water or dilute acids, resulting in the evolution of nitrogen gas.
From Grignard Reagent: Chlorobenzene or bromobenzene is transformed into phenyl magnesium halide in the presence of dry ether.
Industrial Production Methods
From Coal Tar: Phenol is extracted from the middle oil fraction of coal tar for commercial purposes.
Cumene Process: Benzene reacts with propylene to form cumene, which is then oxidized to cumene hydroperoxide and cleaved into phenol and acetone.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Phenols can be oxidized to quinones using reagents like potassium dichromate or ferric chloride.
Reduction: Quinones can be reduced back to hydroquinones using reducing agents such as sodium borohydride.
Electrophilic Aromatic Substitution: Phenols undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, due to the activating effect of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium dichromate, ferric chloride.
Reduction: Sodium borohydride.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro, sulfo, and halogenated phenols.
Scientific Research Applications
Phenol;prop-1-en-2-ylbenzene;styrene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential antiseptic and therapeutic properties.
Industry: Utilized in the production of plastics, resins, and coatings.
Mechanism of Action
The mechanism of action of phenol;prop-1-en-2-ylbenzene;styrene involves its interaction with molecular targets such as enzymes and receptors. Phenol exerts its effects by disrupting microbial cell membranes and denaturing proteins, leading to its antiseptic properties . The vinyl group in styrene allows it to polymerize, forming long chains that are essential in the production of plastics .
Comparison with Similar Compounds
Phenol;prop-1-en-2-ylbenzene;styrene can be compared with other similar compounds such as:
Phenol: Known for its antiseptic properties and used in the production of resins and plastics.
Allylbenzene: Used in the synthesis of various organic compounds and as a flavoring agent.
Styrene: Widely used in the production of polystyrene and other polymers.
This compound is unique due to its combined structural elements, which provide a wide range of applications in different fields.
Properties
CAS No. |
77939-50-5 |
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Molecular Formula |
C23H24O |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
phenol;prop-1-en-2-ylbenzene;styrene |
InChI |
InChI=1S/C9H10.C8H8.C6H6O/c1-8(2)9-6-4-3-5-7-9;1-2-8-6-4-3-5-7-8;7-6-4-2-1-3-5-6/h3-7H,1H2,2H3;2-7H,1H2;1-5,7H |
InChI Key |
JYYJCQAYWJLMJE-UHFFFAOYSA-N |
SMILES |
CC(=C)C1=CC=CC=C1.C=CC1=CC=CC=C1.C1=CC=C(C=C1)O |
Canonical SMILES |
CC(=C)C1=CC=CC=C1.C=CC1=CC=CC=C1.C1=CC=C(C=C1)O |
Origin of Product |
United States |
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